molecular formula C11H17NO5 B2572214 1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 53601-94-8

1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No. B2572214
CAS RN: 53601-94-8
M. Wt: 243.259
InChI Key: AOGHILIGDLQRGI-UHFFFAOYSA-N
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Description

“1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 53601-94-8 . It has a molecular weight of 243.26 and its IUPAC name is diethyl 4-oxopiperidine-1,3-dicarboxylate .


Synthesis Analysis

The synthesis of this compound involves a multistep synthetic route . The specific operations include heating with hydrogen chloride in ethanol and water at 83 - 85℃ for 7 hours . After the reaction liquid is cooled, it is extracted three times with dichloromethane . The organic phase is combined and washed to neutral, then dried with anhydrous sodium sulfate . The filtrate is spun dry using a rotary evaporator . The obtained crude product is separated by silica gel column chromatography .


Molecular Structure Analysis

The molecular formula of “1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate” is C11H17NO5 . The InChI Code is 1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3 .


Chemical Reactions Analysis

This compound is a reactant used in the synthesis of heteroaryl N-sulfonamides .


Physical And Chemical Properties Analysis

This compound is a liquid . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Enantioselective Synthesis

One significant application involves the enantioselective synthesis of biologically active compounds. For example, the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, utilizes phase-transfer catalysts. This method is highlighted for its moderate enantioselectivity and potential in preparing chiral 3-benzylpiperidine backbones, which are valuable in medicinal chemistry (Wang, Zhao, Xue, & Chen, 2018).

Advanced Material Synthesis

In the field of advanced materials, "1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate" derivatives have been explored for the synthesis of degradable poly(β-amino esters). These materials are synthesized via conjugate addition reactions and have shown promise for biomedical applications due to their hydrolytic degradation properties, yielding biocompatible degradation products (Lynn & Langer, 2000).

Organic Synthesis Methodology

Furthermore, the compound has been used in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, synthesis pathways have been developed for creating 2-oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the production of prasugrel, a platelet inhibitor. This showcases the compound's utility in synthesizing complex molecules of pharmaceutical interest (Zhong Weihui, 2013).

Chemical Reactivity and Stability

Research on the stability and reactivity of related compounds, such as studies on stable free radicals derived from similar piperidine structures, also underscores the broad utility of "1,3-Diethyl 4-oxopiperidine-1,3-dicarboxylate" in chemical research. These studies contribute to our understanding of the fundamental chemical properties and reactivity of piperidine derivatives (Toda, Mori, & Murayama, 1972).

Safety and Hazards

The safety information includes several precautionary statements such as avoiding breathing dust/fume/gas/mist/vapours/spray, keeping away from heat/sparks/open flames/hot surfaces, and not spraying on an open flame or other ignition source . The hazard statements include H315, H319, and H335 .

properties

IUPAC Name

diethyl 4-oxopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-3-16-10(14)8-7-12(6-5-9(8)13)11(15)17-4-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGHILIGDLQRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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